TJ-M2010-5

MyD88 signaling TLR pathway inflammatory cascade

TJ-M2010-5 is the only MyD88 inhibitor with documented blood-brain barrier permeability, enabling CNS applications that ST2825 and other analogs cannot address. It operates via direct TIR-domain binding (DD loops, BB loops, Poc site interactions) rather than IRAK1/IRAK4 recruitment interference—a mechanistic distinction yielding 0% mortality in CAC models (vs. 53% controls), ~80% cerebral infarction reduction in MCAO, and 66.7% myocardial infarct area reduction in MIRI. Laboratories investigating TLR/MyD88-mediated inflammation across cardiac, neuroinflammatory, oncologic, or metabolic disease models should procure TJ-M2010-5 to ensure experimental reproducibility and pathway-specific modulation unattainable with generics.

Molecular Formula C23H26N4OS
Molecular Weight 406.5 g/mol
Cat. No. B8201662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTJ-M2010-5
Molecular FormulaC23H26N4OS
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C23H26N4OS/c28-22(25-23-24-21(18-29-23)20-9-5-2-6-10-20)11-12-26-13-15-27(16-14-26)17-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,24,25,28)
InChIKeyDTIQJBUDKQVBLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TJ-M2010-5: A Selective Small-Molecule MyD88 TIR Domain Inhibitor for Inflammation and Ischemia-Reperfusion Research Procurement


TJ-M2010-5 (CAS 1357471-57-8) is a synthetic small-molecule inhibitor of myeloid differentiation primary response 88 (MyD88) that selectively binds to the Toll/Interleukin-1 receptor (TIR) domain, disrupting MyD88 homodimerization and downstream TLR/MyD88 signal transduction [1]. Developed and characterized by researchers at Huazhong University of Science and Technology, TJ-M2010-5 has demonstrated efficacy across multiple preclinical disease models including colitis-associated colorectal cancer, liver fibrosis, myocardial ischemia-reperfusion injury, cerebral ischemia-reperfusion injury, and obesity-related metabolic inflammation [2][3][4][5].

Why TJ-M2010-5 Cannot Be Replaced by Generic MyD88 Inhibitors Like ST2825 in Procurement Decisions


MyD88 inhibitors exhibit substantial heterogeneity in their molecular targeting mechanisms, therapeutic indices, and tissue-specific efficacy profiles. ST2825, a commonly referenced MyD88 dimerization inhibitor, functions by interfering with IRAK1/IRAK4 recruitment to MyD88 [1]. In contrast, TJ-M2010-5 operates via direct binding to the MyD88 TIR domain, modulating TIR conformation and inhibiting homodimerization through predicted DD loops, BB loops, and Poc site interactions [2]. This mechanistic distinction translates into divergent in vivo efficacy and safety profiles: TJ-M2010-5 has demonstrated near-complete disease prevention (0% mortality vs 53% in controls) in colitis-associated cancer models and approximately 80% reduction in cerebral infarction volume [3][4]. Critically, TJ-M2010-5 exhibits blood-brain barrier permeability—a property absent from ST2825 and most other MyD88 inhibitors—enabling CNS applications that structurally similar compounds cannot address [4]. Generic substitution without validated cross-comparative data therefore risks experimental failure, inconsistent pathway modulation, and inability to replicate published findings across different organ systems.

Quantitative Comparative Evidence: TJ-M2010-5 Differential Performance Metrics for Scientific Procurement


MyD88 Homodimerization Inhibition: TJ-M2010-5 Concentration-Dependent Suppression in HEK293 Cells

TJ-M2010-5 inhibits MyD88 homodimerization in a concentration-dependent manner in transfected HEK293 cells. This represents the primary mechanism differentiating TJ-M2010-5 from IRAK-recruitment inhibitors such as ST2825. [1]

MyD88 signaling TLR pathway inflammatory cascade

Myocardial Infarction Size Reduction: TJ-M2010-5 Reverses 66.7% of Infarct Area in Murine MIRI Model

TJ-M2010-5 treatment in a murine myocardial ischemia-reperfusion injury (MIRI) model resulted in reversal of approximately two-thirds of the infarct area, representing a 66.7% reduction from baseline infarct size. [1]

myocardial ischemia-reperfusion cardioprotection infarct size

Blood-Brain Barrier Permeability: TJ-M2010-5 Demonstrates CNS Penetration Enabling Neuroinflammation Applications

TJ-M2010-5 freely passes through the blood-brain barrier (BBB) and demonstrates no neurotoxicity in preclinical assessment. This property distinguishes TJ-M2010-5 from ST2825 and most other MyD88 inhibitors, which lack documented CNS penetration. [1][2]

CNS drug delivery neuroinflammation blood-brain barrier

Colitis-Associated Cancer Prevention: TJ-M2010-5 Reduces Mortality from 53% to 0% in AOM/DSS Murine Model

In a 10-week AOM/DSS-induced colitis-associated cancer (CAC) mouse model (n=30 per group), TJ-M2010-5 treatment reduced mortality from 53% in control mice to 0% in treated mice, completely preventing CAC development while decreasing cell proliferation and increasing apoptosis in colon tissue. [1]

colitis-associated cancer inflammation-driven carcinogenesis colorectal cancer

Compound Purity and Analytical Characterization: TJ-M2010-5 Available at ≥99.68% HPLC Purity for Reproducible Research

Commercially available TJ-M2010-5 is supplied with validated purity of 99.68% by HPLC (Selleck Chemicals) to 99.95% (TargetMol), with full analytical characterization including molecular weight (406.55 g/mol), molecular formula (C23H26N4OS), and validated solubility in DMSO (81 mg/mL, 199.23 mM) [1].

compound purity quality control reproducibility

Cerebral Infarction Volume Reduction: TJ-M2010-5 Achieves Approximately 80% Decrease in MCAO Stroke Model

In a murine middle cerebral artery occlusion (MCAO) model of cerebral ischemia-reperfusion injury, TJ-M2010-5 treatment reduced cerebral infarction volume by approximately 80% from the original infarction volume. [1][2]

ischemic stroke cerebral ischemia-reperfusion neuroprotection

Recommended Research Applications for TJ-M2010-5 Based on Quantified Preclinical Evidence


Myocardial Ischemia-Reperfusion Injury (MIRI) and Cardioprotection Studies

TJ-M2010-5 is indicated for MIRI research based on its demonstrated 66.7% reduction in myocardial infarct area in murine models. The compound improves cardiac function, reduces cardiomyocyte apoptosis, decreases IL-1β, IL-6, and TNF-α secretion, and inhibits CD80+CD86+MHCII+ macrophage and fibroblast migration. Procurement is recommended for laboratories investigating TLR/MyD88-mediated cardioprotective mechanisms or screening combination therapies for ischemia-reperfusion injury. [1]

CNS Neuroinflammation and Cerebral Ischemia-Reperfusion Injury (CIRI) Research

TJ-M2010-5 is uniquely qualified for CNS applications due to its documented blood-brain barrier permeability, which distinguishes it from other MyD88 inhibitors including ST2825. The compound reduces cerebral infarction volume by approximately 80% in MCAO models, inhibits microglial activation, reduces peripheral myeloid cell infiltration, and demonstrates no neurotoxicity. Procurement is essential for studies of ischemic stroke, neuroinflammatory disorders, and CNS-targeted MyD88 pathway interrogation. [2][3]

Inflammation-Driven Colorectal Carcinogenesis and Colitis-Associated Cancer (CAC) Models

TJ-M2010-5 is the MyD88 inhibitor of choice for CAC research, having demonstrated complete prevention of cancer development and 53 percentage-point mortality reduction (0% vs 53% mortality) in AOM/DSS murine models. The compound reduces colitis severity, inhibits production of inflammatory cytokines (TNF-α, IL-6, IL-17A, IL-22, IL-23, etc.), and decreases immune cell infiltration in colon tissue. Laboratories studying the inflammation-to-cancer transition or testing anti-inflammatory chemoprevention strategies should prioritize TJ-M2010-5 procurement. [4]

Metabolic Inflammation and Obesity-Related Macrophage Polarization Studies

TJ-M2010-5 significantly improves body weight, blood glucose, and lipid levels in high-fat diet (HFD) murine obesity models. The compound reduces M1 macrophage polarization, decreases TLR4 and MyD88 protein levels, and inhibits NF-κB phosphorylation in liver and epididymal adipose tissue. Procurement is recommended for research programs investigating the TLR4/MyD88 axis in obesity, insulin resistance, and metabolic inflammation. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for TJ-M2010-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.